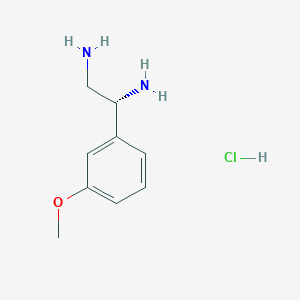
(R)-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride is a chiral organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-methoxybenzaldehyde with an amine source, such as ethylenediamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent to obtain the desired ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(3-Methoxyphenyl)ethane-1,2-diamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Imines, amides
Reduction: Amine derivatives
Substitution: Substituted amines, ethers
科学研究应用
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to neurotransmitters.
Industry: Employed in the development of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The methoxy group and diamine moiety play crucial roles in binding to the active sites, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
(S)-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride: The enantiomer of the compound with different chiral properties.
1-(3-Methoxyphenyl)ethane-1,2-diamine: The non-chiral form without the hydrochloride salt.
1-(3-Methoxyphenyl)ethane-1,2-diol: A structurally similar compound with a diol group instead of diamine.
Uniqueness
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride is unique due to its chiral nature and the presence of both methoxy and diamine functional groups. These features contribute to its specific binding properties and reactivity, making it valuable in various research applications.
属性
CAS 编号 |
1381929-15-2 |
|---|---|
分子式 |
C9H15ClN2O |
分子量 |
202.68 g/mol |
IUPAC 名称 |
(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5,9H,6,10-11H2,1H3;1H/t9-;/m0./s1 |
InChI 键 |
MZYLZQBTLXJDCA-FVGYRXGTSA-N |
手性 SMILES |
COC1=CC=CC(=C1)[C@H](CN)N.Cl |
规范 SMILES |
COC1=CC=CC(=C1)C(CN)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B12939199.png)
![3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one](/img/structure/B12939201.png)
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
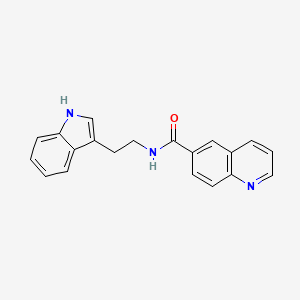
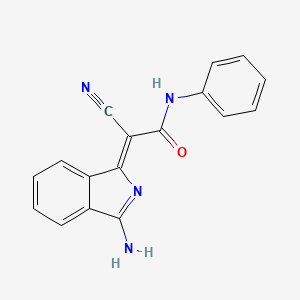
![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
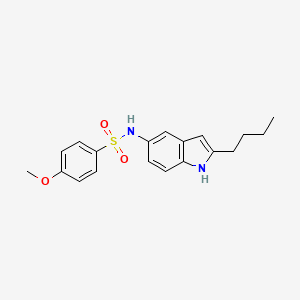

![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
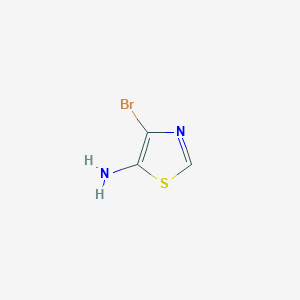
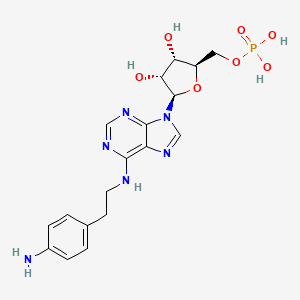

![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

